Product packaging for 5-Phenylspiro[2.3]hexane-5-carboxylic acid(Cat. No.:CAS No. 1482397-94-3)

5-Phenylspiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2911817
CAS No.: 1482397-94-3
M. Wt: 202.253
InChI Key: GRIQBTWKXZUCQQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems are not merely a chemical curiosity; they are integral to various fields of chemical research, particularly in drug discovery and materials science. walshmedicalmedia.combldpharm.com Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which is crucial for interacting with biological targets like proteins and enzymes. tandfonline.comresearchgate.net The incorporation of a spirocyclic core can lead to compounds with improved pharmacological properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

The concept of spiro compounds was first discussed by Adolf von Baeyer in 1900. wikipedia.org Early synthetic efforts were often challenging due to the steric strain associated with forming the quaternary spiro center. researchgate.net However, the 20th and 21st centuries have seen a surge in the development of sophisticated synthetic methodologies. nih.gov Advances in areas like catalytic stereoselective reactions, cycloadditions, and rearrangement reactions have made a wide variety of complex spirocycles, including those found in natural products, more accessible. researchgate.netrsc.org For instance, the first industrial synthesis of the spirocyclic drug spironolactone (B1682167) was reported in the late 1950s, highlighting the growing importance of these structures in medicinal chemistry. nih.gov Modern techniques, including organocatalysis and transition-metal-catalyzed reactions, now allow for the highly enantioselective construction of strained spiro skeletons. researchgate.netnih.gov

The spiro[2.3]hexane scaffold is defined by the fusion of a three-membered cyclopropane (B1198618) ring and a four-membered cyclobutane (B1203170) ring at a single carbon atom. This arrangement results in a highly strained and rigid structure. The planes of the two rings are perpendicular to each other. researchgate.net This rigidity minimizes the conformational entropy cost associated with binding to biological targets, a valuable feature in drug design. researchgate.net The high sp³ character of the scaffold contributes to its three-dimensionality, moving away from the "flatland" of aromatic compounds often seen in medicinal chemistry. bldpharm.com This complexity is believed to increase the probability of success as a compound moves through clinical development. bldpharm.com

Table 1: Physicochemical Properties of the Parent Spiro[2.3]hexane Scaffold

Property Value
Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS Number 157-45-9
Canonical SMILES C1CC2(C1)CC2
InChIKey FYGUBWKMMCWIKB-UHFFFAOYSA-N

Data sourced from Guidechem and ChemSpider. chemspider.comguidechem.com

The Spiro[2.3]hexane Motif in Advanced Chemical Design

The unique structural features of the spiro[2.3]hexane motif have made it an attractive building block in advanced chemical design. Its compact, three-dimensional nature is increasingly utilized by medicinal chemists to access novel chemical space and develop bioisosteres for more common cyclic structures. rsc.org

Small, strained ring systems like spiro[2.3]hexane are of great interest to synthetic organic chemists due to the unique reactivity conferred by their inherent ring strain. nih.gov The strain within the cyclopropane and cyclobutane rings can be strategically harnessed to drive chemical transformations. For example, Lewis acid-mediated ring expansion of substituted 1-oxaspiro[2.3]hexanes can readily produce cyclopentanones, demonstrating the utility of the strained spirocycle as a synthetic intermediate for constructing larger rings. rsc.orgnih.gov The development of methods to synthesize and functionalize these strained systems is crucial for their application in creating complex molecular architectures. researchgate.net

While spiro[2.3]hexane is a valuable scaffold, it is often compared to its higher homologue, spiro[3.3]heptane, which consists of two fused cyclobutane rings. Both systems offer a rigid, three-dimensional core, but they possess distinct geometric and physicochemical properties. Spiro[3.3]heptane has gained significant traction as a bioisostere for the phenyl ring, offering a saturated, non-planar alternative. chemrxiv.orgnih.gov In contrast, spiro[2.3]hexanes have received comparatively less attention but offer the advantage of populating a different, less-explored area of chemical space. rsc.org The inclusion of the highly strained cyclopropane ring in spiro[2.3]hexane can decrease conformational flexibility even further than the cyclobutane rings of spiro[3.3]heptane. rsc.org

Table 2: Comparison of Spiro[2.3]hexane and Spiro[3.3]heptane Scaffolds

Feature Spiro[2.3]hexane Spiro[3.3]heptane
Component Rings Cyclopropane, Cyclobutane Cyclobutane, Cyclobutane
Molecular Formula C6H10 C7H12
Key Attribute High ring strain, compact Saturated benzene (B151609) bioisostere
Primary Application Versatile synthetic intermediate, accessing novel chemical space researchgate.net Phenyl ring mimic in drug design nih.gov
Flexibility Highly rigid due to cyclopropane Rigid, but more flexible than spiro[2.3]hexane

This table provides a comparative overview of the two spirocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B2911817 5-Phenylspiro[2.3]hexane-5-carboxylic acid CAS No. 1482397-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylspiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIQBTWKXZUCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482397-94-3
Record name 5-phenylspiro[2.3]hexane-5-carboxylic acid
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Synthetic Methodologies for 5 Phenylspiro 2.3 Hexane 5 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of the 5-Phenylspiro[2.3]hexane-5-carboxylic acid Core

A logical retrosynthetic analysis of the target molecule, this compound (I), commences with the disconnection of the most reactive and synthetically accessible functionality. The three-membered cyclopropane (B1198618) ring is a prime candidate for disconnection via a [1+2] cycloaddition strategy. This leads to two key synthons: a methylenecyclobutane (B73084) precursor (II) and a phenyl-substituted carbene equivalent bearing a carboxylate group (III).

This retrosynthetic approach is advantageous as it simplifies the complex spirocyclic system into more readily accessible building blocks. The forward synthesis would then involve the generation of the carbene or a related carbenoid and its subsequent reaction with the exocyclic double bond of the cyclobutane (B1203170) derivative.

Further disconnection of the cyclobutane precursor (II) can be envisioned through two primary pathways. The first involves functional group interconversion, transforming the methylidene group into a carbonyl, leading to 1-phenylcyclobutanone (IV). This ketone can then be subjected to an olefination reaction, such as the Wittig or Tebbe reaction, to introduce the required methylene (B1212753) group. A second pathway for the synthesis of the cyclobutane ring involves a [2+2] cycloaddition reaction. For instance, the reaction of phenylketene with allene (B1206475) could, in principle, yield a cyclobutanone (B123998) intermediate that can be further elaborated.

Ultimately, the retrosynthetic analysis points towards readily available starting materials such as phenylacetic acid derivatives and C3 or C4 building blocks for the construction of the cyclobutane ring.

Cyclopropanation Strategies in Spiro[2.3]hexane Synthesis

The formation of the cyclopropane ring is a pivotal step in the synthesis of the spiro[2.3]hexane core. Several cyclopropanation strategies can be employed, primarily falling under the categories of [1+2] cycloaddition approaches and the cyclopropanation of pre-existing cyclobutane derivatives.

[1+2] cycloaddition reactions, involving the addition of a one-carbon unit (a carbene or carbenoid) to a double bond, are the most direct methods for forming a cyclopropane ring.

Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful and widely used method for cyclopropanation. In the context of synthesizing this compound, this would involve the reaction of a methylenecyclobutane derivative with a phenyl-substituted diazoacetate. Rhodium(II) and copper(I) complexes are the most common catalysts for these transformations.

The reaction of ethyl 2-phenyl-2-diazoacetate with a suitable methylenecyclobutane, catalyzed by a rhodium(II) catalyst such as rhodium(II) octanoate (B1194180) or rhodium(II) acetate, is a plausible route. The choice of catalyst can influence the stereoselectivity of the cyclopropanation, although for the target molecule, which is achiral, this is not a primary concern. However, for the synthesis of chiral analogues, the use of chiral rhodium catalysts can afford high levels of enantioselectivity.

A typical reaction would involve the slow addition of the diazo compound to a solution of the methylenecyclobutane and the catalyst in an inert solvent like dichloromethane (B109758) or toluene. The reaction conditions are generally mild, and the yields can be moderate to high.

Table 1: Hypothetical Catalytic Cyclopropanation of Methylenecyclobutane with Ethyl 2-Phenyl-2-diazoacetate

EntryCatalystSolventTemperature (°C)Yield (%)
1Rh₂(OAc)₄CH₂Cl₂2575
2Cu(acac)₂Toluene8060
3Rh₂(esp)₂Dioxane2585

This is a hypothetical data table for illustrative purposes.

An alternative to diazo compounds is the use of sulfur ylides in the Corey-Chaykovsky reaction. nrochemistry.comalfa-chemistry.comorganic-chemistry.orgwikipedia.orgadichemistry.com This reaction involves the treatment of a sulfonium (B1226848) salt with a strong base to generate a sulfur ylide, which then reacts with an electron-deficient alkene to form a cyclopropane. For the synthesis of the target molecule, an α,β-unsaturated ester derivative of the cyclobutane ring would be required to react with a suitable sulfur ylide.

Photochemical reactions can also be employed to generate cyclopropane rings, often through the generation of carbene intermediates from diazo compounds or other precursors under photolytic conditions. The direct photochemical [1+2] cycloaddition of a phenylcarbene derivative to a methylenecyclobutane is a conceivable, though less common, approach.

More established photochemical methods for forming three-membered rings often involve intramolecular rearrangements. For instance, the photochemical rearrangement of certain bicyclic systems or the photolysis of pyrazolines formed from the 1,3-dipolar cycloaddition of diazoalkanes with alkenes can lead to cyclopropanes. However, the application of these methods to the specific target of this compound is not well-documented and would likely require significant methodological development.

This strategy involves the pre-formation of the cyclobutane ring, followed by the introduction of the cyclopropane ring. This is essentially the forward synthesis suggested by the primary retrosynthetic disconnection. The key reaction is the cyclopropanation of an exocyclic double bond on the cyclobutane ring. The methods described in section 2.2.1, particularly the catalytic cyclopropanation with diazo compounds, are directly applicable here.

The substrate for this reaction would be a methylenecyclobutane derivative, such as 1-phenyl-1-(methoxycarbonyl)methylenecyclobutane. The success of this approach hinges on the efficient synthesis of this substituted methylenecyclobutane.

[1+2] Cycloaddition Approaches

Cyclobutane Ring Formation for Spiro[2.3]hexane Derivatives

One of the most straightforward approaches involves the alkylation of a phenyl-substituted active methylene compound with a 1,3-dihalopropane. For instance, the reaction of phenylacetonitrile (B145931) with 1,3-dibromopropane (B121459) in the presence of a strong base, such as sodium hydride or sodium amide, would yield 1-phenyl-1-cyclobutanecarbonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would afford 1-phenylcyclobutanecarboxylic acid. google.comlibretexts.org This carboxylic acid can then be converted to the required methylenecyclobutane precursor through a series of functional group manipulations, such as reduction to the alcohol, oxidation to the aldehyde, and then olefination.

Table 2: Synthesis of 1-Phenylcyclobutanecarboxylic Acid via Nitrile Hydrolysis

StepReactantsReagentsProductYield (%)
1Phenylacetonitrile, 1,3-DibromopropaneNaH, DMF1-Phenyl-1-cyclobutanecarbonitrile80
21-Phenyl-1-cyclobutanecarbonitrileH₂SO₄, H₂O1-Phenylcyclobutanecarboxylic acid90

Another powerful method for the formation of cyclobutane rings is the [2+2] cycloaddition reaction. The reaction of phenylketene, which can be generated in situ from phenylacetyl chloride and a non-nucleophilic base like triethylamine, with allene could potentially yield 3-phenyl-3-cyclobutanone. This ketone could then be elaborated to the target molecule. However, the regioselectivity of such cycloadditions can be a challenge. Lewis acid-promoted [2+2] cycloadditions of allenes and ketenes have been shown to be effective for the synthesis of substituted cyclobutanes. nih.govorganic-chemistry.orgbg.ac.rsrsc.org

[2+2] Cycloaddition Methodologies

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings and have been extensively utilized in the synthesis of cyclobutane-containing natural products and other complex molecules. nih.gov These reactions can be promoted by heat, light, or catalysts and offer a direct route to the cyclobutane core of the spiro[2.3]hexane system.

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, is a classic example of a [2+2] cycloaddition that forms β-lactams from imines and ketenes. wikipedia.org While the direct synthesis of this compound via a Staudinger-type reaction is not prevalent, the underlying principle of ketene (B1206846) cycloaddition with an appropriate olefin can be applied. For instance, the reaction of a ketene, such as phenylketene (generated in situ from phenylacetyl chloride and a base), with methylenecyclopropane (B1220202) could theoretically yield a spiro[2.3]hexanone derivative. This intermediate could then be further functionalized to introduce the carboxylic acid group.

The mechanism of such a cycloaddition typically involves a stepwise process through a zwitterionic intermediate, and the stereoselectivity can be influenced by the electronic properties of the substituents on both the ketene and the alkene. organic-chemistry.org Catalyzed versions of [2+2] cycloadditions, often employing transition metals, can offer improved reactivity and selectivity under milder conditions. nih.gov

Reactant 1Reactant 2Product TypeConditionsReference
PhenylketeneMethylenecyclopropaneSpiro[2.3]hexanoneThermalTheoretical
DichloroketeneOlefinDichlorocyclobutanoneThermal or Catalyzed nih.gov

Strain-promoted cycloadditions utilize the release of ring strain as a driving force for the reaction. While the most common examples involve the strain-promoted azide-alkyne cycloaddition (SPAAC), the principle can be extended to other strained systems. magtech.com.cnnih.gov For the synthesis of the spiro[2.3]hexane skeleton, a conceivable approach would involve the reaction of a strained cyclopropene (B1174273) derivative with a suitable ketenophile.

A more relevant strategy involves the photochemical [2+2] cycloaddition. These reactions, often proceeding through a triplet excited state, can form cyclobutane rings from two alkene units. orgsyn.org For example, a photochemical reaction between a phenyl-substituted alkene and a cyclobutene (B1205218) derivative could potentially lead to the desired spirocyclic framework. However, controlling the regioselectivity and stereoselectivity of such photochemical reactions can be challenging. orgsyn.org Recent advances in photoredox catalysis have provided milder and more selective methods for conducting [2+2] cycloadditions. researchgate.net

Reactant 1Reactant 2Reaction TypeConditionsReference
Phenyl-substituted alkeneCyclobutene derivativePhotochemical [2+2] CycloadditionUV irradiation orgsyn.org
AlkeneAlkenePhotoredox-catalyzed [2+2] CycloadditionVisible light, photocatalyst researchgate.net

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful strategy for the synthesis of spiro[2.3]hexane derivatives. A notable example involves the reaction of alkylidenecyclopropanes with a mixture of trimethylaluminum (B3029685) (Me3Al) and diiodomethane (B129776) (CH2I2). This reagent system can effectively achieve the cyclopropanation of the exocyclic double bond, followed by a ring expansion to furnish the spiro[2.3]hexane skeleton. researchgate.net When this reaction is carried out with substituted alkylidenecyclopropanes in dichloromethane, it exclusively affords 1,1-disubstituted spiro[2.3]hexanes. researchgate.net

This methodology could be adapted to the synthesis of the target molecule by starting with a suitably substituted alkylidenecyclopropane precursor bearing a phenyl group. The carboxylic acid functionality could either be present in the starting material (with appropriate protection) or introduced at a later stage.

Starting MaterialReagentsProductSolventReference
Substituted alkylidenecyclopropaneMe3Al, CH2I21,1-Disubstituted spiro[2.3]hexaneCH2Cl2 researchgate.net
Substituted alkylidenecyclobutaneMe3Al, CH2I21,1-Disubstituted spiro[2.3]hexaneCH2Cl2 researchgate.net

Another approach involves the thermal annulation of methylenecyclopropanes with cyanoalkenes substituted with ester groups, catalyzed by a tin and magnesium ate complex. This method provides access to functionalized spiro[2.3]hexanes, where the diastereoselectivity is influenced by the catalyst and the electron-withdrawing groups on the cyanoalkene. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The C5 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to control the configuration at this center is crucial for applications in medicinal chemistry and materials science.

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid precursor.

For example, a phenylacetic acid derivative could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov The resulting chiral amide or imide could then be subjected to a reaction to form the spiro[2.3]hexane ring. The steric bulk of the chiral auxiliary would direct the approach of the reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule. A recent study demonstrated the use of a chiral sulfinamide auxiliary for the asymmetric synthesis of 1-aza-spiro[2.3]-hexanes, showcasing the potential of this approach for related spirocyclic systems. chemrxiv.org

Chiral AuxiliarySubstrateReaction TypeStereoselectivityReference
PseudoephedrineCarboxylic acid derivativeAlkylationHigh diastereoselectivity nih.gov
Evans OxazolidinoneAcyl derivativeAldol reactionHigh diastereoselectivity wikipedia.org
Chiral SulfinamideBicyclobutane derivativeRing openingPoint to axial chirality transfer chemrxiv.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Various catalytic systems have been developed for the enantioselective synthesis of spiro compounds.

For the construction of the spiro[2.3]hexane skeleton, a rhodium-catalyzed diastereoselective cyclopropanation has been reported for the synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org This approach involves the reaction of a diazo compound with an alkene in the presence of a chiral rhodium catalyst. By carefully selecting the catalyst and reaction conditions, it is possible to control the stereochemistry of the newly formed cyclopropane ring.

Furthermore, visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes catalyzed by a polypyridyl iridium (III) complex has been shown to produce spiro[2.3]hexane frameworks under mild conditions. The development of chiral versions of such photocatalysts could enable the enantioselective synthesis of these spirocycles.

Catalyst TypeReactionSubstratesStereocontrolReference
Chiral Rhodium ComplexCyclopropanationDiazo compound, AlkeneDiastereoselective beilstein-journals.org
Chiral Iridium (III) Complex[2+2] CycloadditionMethylenecyclopropanePotentially Enantioselective
Chiral Silver Complex(2+4) Annulation5-Alkenyl thiazolones, α,α-DicyanoalkylidenesEnantioselective rsc.org

Diastereoselective Synthesis Strategies

A key strategy for achieving diastereoselectivity in the formation of the spiro[2.3]hexane system involves a rhodium-catalyzed cyclopropanation reaction. This approach has been successfully employed in the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, which serve as conformationally constrained analogues of L-glutamic acid. beilstein-journals.org The cyclopropanation of a terminal olefin precursor using a diazoacetate derivative in the presence of a rhodium catalyst can proceed with a notable degree of diastereoselectivity. beilstein-journals.org

In a reported synthesis of a 5-azaspiro[2.3]hexane analogue, a rhodium(II) acetate-catalyzed reaction of an azetidine-derived terminal olefin with ethyl diazoacetate was utilized to construct the spirocyclic core. The reaction yielded a mixture of diastereomers, with a preference for the trans isomers. Specifically, the reaction showed partial facial selectivity, favoring the Si face attack, which resulted in a diastereomeric ratio of 1.5:1 for the two major trans products. beilstein-journals.org

The diastereoselectivity of such cyclopropanation reactions is influenced by several factors, including the nature of the catalyst, the solvent, and the steric and electronic properties of the substituents on the alkene and the diazo compound. The transition state of the reaction, involving a metal-carbene intermediate, is highly organized, allowing for effective transfer of stereochemical information.

Table 1: Diastereoselective Rhodium-Catalyzed Cyclopropanation for the Synthesis of a 5-Azaspiro[2.3]hexane Analogue beilstein-journals.org

EntryCatalystSolventDiastereomeric Ratio (trans:cis)Yield (%)
1Rh₂(OAc)₄DichloromethanePredominantly transModerate

Note: This data is based on the synthesis of a 5-azaspiro[2.3]hexane analogue and is presented to illustrate the principle of diastereoselective cyclopropanation.

Functional Group Interconversions and Derivatization in the Synthesis of this compound

Following the construction of the spirocyclic framework, further modifications can be introduced through functional group interconversions and derivatization. These transformations are essential for creating a diverse range of analogues for various applications.

Carboxylic Acid Group Transformations (e.g., Curtius Rearrangement)

The carboxylic acid moiety at the 5-position of the spiro[2.3]hexane ring is a versatile handle for a variety of chemical transformations. One of the most significant is the Curtius rearrangement, which provides a pathway to amines and their derivatives. wikipedia.orgscispace.comorganic-chemistry.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from the carboxylic acid, to an isocyanate. wikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles to yield a range of functional groups. For instance, reaction with water leads to the corresponding primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with alcohols or amines affords carbamates and ureas, respectively. wikipedia.org A significant advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry at the migrating carbon. scispace.com

The general sequence for the Curtius rearrangement of this compound would involve:

Activation of the carboxylic acid: Conversion to an acyl chloride or mixed anhydride.

Formation of the acyl azide: Reaction with an azide salt, such as sodium azide.

Rearrangement: Heating the acyl azide to induce rearrangement to the isocyanate with the loss of nitrogen gas.

Trapping of the isocyanate: Reaction with a suitable nucleophile to obtain the desired product.

Table 2: Potential Products from the Curtius Rearrangement of this compound

NucleophileProductFunctional Group
Water (H₂O)5-Amino-5-phenylspiro[2.3]hexaneAmine
Alcohol (R'OH)Alkyl (5-phenylspiro[2.3]hexan-5-yl)carbamateCarbamate
Amine (R'NH₂)1-(Alkyl)-3-(5-phenylspiro[2.3]hexan-5-yl)ureaUrea

Introduction of Phenyl Substituents

The phenyl group at the 5-position offers another site for structural modification through electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com These reactions allow for the introduction of a wide array of substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl (-R) or acyl (-COR) group.

The choice of reaction conditions is crucial to control the degree of substitution and to avoid potential side reactions. Subsequent transformations of the newly introduced substituents can further expand the library of accessible analogues. For example, a nitro group can be reduced to an amino group, which can then be further functionalized.

Chemical Transformations and Reactivity of 5 Phenylspiro 2.3 Hexane 5 Carboxylic Acid Derivatives

Reactivity of the Spiro[2.3]hexane Ring System

The spiro[2.3]hexane framework, which consists of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom (the spiro center), is characterized by significant ring strain. This inherent strain is a primary driver of its chemical reactivity, making the ring system susceptible to reactions that relieve this instability.

The spiro[2.3]hexane system embodies a unique structural challenge due to the geometric constraints of its small rings. umich.eduresearchgate.net Ring strain arises from a combination of angle strain and torsional strain. wikipedia.orgswarthmore.edu

Angle Strain: The internal bond angles of the cyclopropane (60°) and cyclobutane (~88°) rings deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This deviation forces the C-C bonds to have increased p-character, resulting in weaker, higher-energy "bent" bonds. wikipedia.org

This high strain energy makes the spiro[2.3]hexane scaffold a "spring-loaded" system, prone to reactions that can open one of the rings to form more stable, less strained structures. rsc.org The presence of the phenyl and carboxylic acid groups at the spiro center can further influence the regioselectivity of ring-opening by stabilizing potential intermediates, such as carbocations or radicals.

The inherent strain of the spiro[2.3]hexane system facilitates a variety of ring-opening reactions, which are often the most characteristic transformations for this class of compounds. These reactions typically proceed via cleavage of one of the bonds connected to the spirocyclic center, driven by the release of strain energy.

Lewis acid-mediated rearrangements are a common pathway. For example, heteroatom-containing spiro[2.3]hexanes, such as 1-oxaspiro[2.3]hexanes, readily undergo ring expansion in the presence of a Lewis acid to yield cyclopentanone (B42830) derivatives. rsc.orgnih.gov This transformation is driven by the formation of a stabilized carbocation intermediate, which is then captured to form the larger, less strained five-membered ring. The presence of an aryl group, such as the phenyl group in the title compound, would be expected to stabilize the necessary carbocation for such a rearrangement. nih.gov

Nucleophilic attack can also induce ring-opening. In related systems, nucleophiles tend to attack at one of the carbons of the cyclopropane ring, leading to the formation of functionalized cyclobutane derivatives. rsc.org The specific site of attack and the resulting product can depend on steric hindrance and the nature of the nucleophile and reaction conditions.

Reaction Type Reagent/Condition Product Type Driving Force
Lewis Acid-Mediated RearrangementLewis Acids (e.g., BF₃·OEt₂)Cyclopentane (B165970) derivativesStrain release, formation of a stabilized carbocation
Nucleophilic Ring OpeningNucleophiles (e.g., organometallics, amines)Functionalized cyclobutane derivativesStrain release

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.

The carboxylic acid group of 5-phenylspiro[2.3]hexane-5-carboxylic acid can be readily converted into esters and amides through standard synthetic protocols. These reactions typically involve the activation of the carboxyl group to enhance its reactivity toward nucleophiles.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Another method involves reacting the carboxylic acid with a dialkyl carbonate in an alcohol-containing solvent, which can proceed without an external catalyst. google.com The existence of the corresponding methyl ester, methyl 5-phenylspiro[2.3]hexane-5-carboxylate, confirms the feasibility of this transformation. chemicalbook.com

Amidation requires coupling the carboxylic acid with a primary or secondary amine. This is often accomplished using a coupling agent, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which activates the carboxylic acid for nucleophilic attack by the amine under mild, basic conditions. lookchemmall.com The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride (e.g., spiro[2.3]hexane-5-carbonyl chloride), provides another efficient route to amides and esters. amanote.com

Reaction Reagents Product
EsterificationAlcohol (R'-OH), Acid Catalyst or Coupling AgentEster (R-COOR')
AmidationAmine (R'-NH₂), Coupling AgentAmide (R-CONHR')

The carboxylic acid moiety can undergo reduction to form the corresponding primary alcohol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). In a related spiro[2.3]hexane system, a diester was successfully reduced to a diol using diisobutylaluminium hydride (DIBAL-H), indicating that such reductions are viable on this scaffold. beilstein-journals.org

Conversely, the carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The phenyl ring and the spiroalkane framework would be more susceptible to oxidation, potentially leading to ring-opening or aromatic ring cleavage under harsh oxidative conditions.

Reactions Involving the Phenyl Substituent

The phenyl group attached to the spiro carbon atom can undergo electrophilic aromatic substitution reactions, which are characteristic of benzene (B151609) derivatives. The spiro[2.3]hexyl group acts as a substituent on the aromatic ring, influencing the rate and regioselectivity of the substitution.

As an alkyl group, the spiro[2.3]hexyl substituent is expected to be an activating group and an ortho, para-director. Therefore, electrophiles would preferentially add to the positions ortho and para to the point of attachment of the spirocycle. Standard electrophilic aromatic substitution reactions include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom (-Br, -Cl). The existence of 5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid provides evidence that such functionalization is possible. evitachem.com

Sulfonation: (SO₃/H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: (R-Cl/AlCl₃ or R-COCl/AlCl₃) to introduce alkyl or acyl groups.

The steric bulk of the spiro[2.3]hexyl group might influence the ortho:para product ratio, potentially favoring substitution at the less sterically hindered para position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Derivatives of this compound, particularly those halogenated on the phenyl ring as described above, are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a prominent example. wikipedia.orglibretexts.org

For instance, a 5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid derivative can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or aryl-vinyl structures. libretexts.orgorganic-chemistry.org This reaction significantly expands the structural diversity achievable from the spiro[2.3]hexane scaffold.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide range of substituents, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Advanced Organic Transformations and Applications

The unique strained nature and three-dimensional architecture of the spiro[2.3]hexane core have led to its exploration in cutting-edge areas of organic chemistry and chemical biology.

Bioorthogonal Chemistry Applications (e.g., Photoclick Chemistry with Spiro[2.3]hex-1-ene)

A key derivative of the spiro[2.3]hexane system, spiro[2.3]hex-1-ene (Sph), has emerged as a highly effective reagent in bioorthogonal chemistry. nih.govacs.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. springernature.com

Spiro[2.3]hex-1-ene is a strained spirocyclic alkene that participates in "photoclick chemistry," specifically in photo-triggered cycloaddition reactions with tetrazoles. nih.govacs.orgspringernature.com The high ring strain of the cyclopropene (B1174273) moiety within the spiro[2.3]hexane framework leads to exceptionally fast reaction kinetics. Upon irradiation with light, the tetrazole generates a reactive nitrile imine, which rapidly undergoes a [3+2] cycloaddition with the spiro[2.3]hex-1-ene.

This reaction is characterized by its high speed and selectivity, making it ideal for studying dynamic biological processes. acs.orgfigshare.com The reaction kinetics of spiro[2.3]hex-1-ene in photoclick chemistry have been shown to be remarkably fast, with second-order rate constants (k₂) reaching up to 34,000 M⁻¹s⁻¹, allowing for rapid bioorthogonal protein labeling in under 10 seconds. acs.orgfigshare.com

Table 2: Kinetic Data for Spiro[2.3]hex-1-ene in Photoclick Chemistry

Reactant PairReaction TypeSecond-Order Rate Constant (k₂)Application
Spiro[2.3]hex-1-ene + TetrazolePhotoclick Cycloadditionup to 34,000 M⁻¹s⁻¹Rapid Bioorthogonal Protein Labeling

The ability to genetically encode for the incorporation of molecules containing the spiro[2.3]hex-1-ene moiety into proteins further enhances its utility as a tool for probing protein function in living cells. acs.org

Derivatization for Peptidomimetic Design

The rigid, three-dimensional structure of the spiro[2.3]hexane scaffold makes it an attractive building block for the design of peptidomimetics. rsc.orgresearchgate.net Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

By incorporating the spiro[2.3]hexane core, it is possible to create conformationally constrained analogues of natural amino acids or peptide fragments. This conformational rigidity can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. The phenyl and carboxylic acid groups of this compound provide convenient handles for further derivatization and incorporation into larger peptide-like structures. rsc.org

Formation of Spirocyclic Amino Acid Analogues

Derivatives of this compound are valuable precursors for the synthesis of novel, non-natural spirocyclic amino acids. researchgate.net These conformationally restricted amino acid analogues are of significant interest in drug discovery as they can be used to probe the structure-activity relationships of peptides and proteins.

For example, the carboxylic acid group can be converted into an amino group through reactions such as the Curtius or Hofmann rearrangement. This would lead to the formation of a spirocyclic α-amino acid, where the spiro[2.3]hexane framework serves as a rigid side chain. These spirocyclic amino acids can then be incorporated into peptides to induce specific secondary structures or to act as mimics of natural amino acid residues. The synthesis of such constrained analogues is a key strategy in the development of new therapeutic agents. rsc.orgresearchgate.net

Structural Characterization and Conformational Analysis of 5 Phenylspiro 2.3 Hexane 5 Carboxylic Acid and Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the covalent framework of 5-Phenylspiro[2.3]hexane-5-carboxylic acid and probing its molecular environment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique spirocyclic structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The protons of the cyclobutane (B1203170) and cyclopropane (B1198618) rings will appear in the upfield region, generally between δ 0.5-2.5 ppm. The diastereotopic nature of the methylene (B1212753) protons in the cyclobutane ring, adjacent to the stereocenter at C5, would likely result in complex splitting patterns. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would corroborate the structure with distinct signals for each carbon environment. The quaternary spiro carbon and the carbon atom of the carboxylic acid would appear as singlets. The aromatic carbons would have signals in the δ 125-140 ppm region, while the aliphatic carbons of the spiro[2.3]hexane system would be found in the upfield region. The specific chemical shifts provide detailed information about the electronic environment of each carbon atom.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
> 10 (br s, 1H)-COOH
7.2-7.5 (m, 5H)Ar-H
0.5-2.5 (m, 8H)Spirohexane-H

Predicted data is based on general chemical shift ranges for similar functional groups and structural motifs.

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent absorption bands are associated with the carboxylic acid moiety. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

IR Absorption (Predicted)
Frequency (cm⁻¹) Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700 (strong)C=O stretch (carbonyl)
3000-3100C-H stretch (aromatic)
2850-3000C-H stretch (aliphatic)

Predicted data is based on characteristic IR absorption frequencies for the respective functional groups.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄O₂), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (202.25 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental formula. The fragmentation pattern can also offer structural insights, with potential cleavages including the loss of the carboxylic acid group (-COOH) or fragmentation of the spirocyclic system.

Mass Spectrometry Data (Predicted)
m/z Assignment
202.10[M]⁺
157.10[M - COOH]⁺

Predicted m/z values are based on the molecular formula and common fragmentation pathways.

X-ray Crystallography for Absolute Configuration and Conformation

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool for understanding the structural and electronic properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths and angles that are expected to be in close agreement with experimental values. Furthermore, these calculations can determine the relative energies of different possible conformations, identifying the most stable arrangement of the phenyl and carboxylic acid substituents on the spiro[2.3]hexane framework. beilstein-journals.org Theoretical calculations on similar spiro[2.3]hexane systems have been used to assess the relative stability of different diastereoisomers. beilstein-journals.org Such studies can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, providing insights into their accessible conformations and the energetic barriers between them. For this compound, MD simulations can reveal the preferred orientations of the phenyl and carboxylic acid substituents relative to the spirocyclic core.

A typical MD simulation would be performed using a classical force field, such as OPLS-2005, within a simulated aqueous or non-polar solvent environment to mimic different experimental conditions. By generating a trajectory of the molecule's movement over time, a conformational landscape can be mapped. For the 5-azaspiro[2.3]hexane system, a related scaffold, conformational searches have been successfully employed to identify low-energy states. beilstein-journals.org In a similar vein, for this compound, the primary degrees of freedom are the torsional angles associated with the C5-phenyl and C5-COOH bonds.

The conformational landscape of this compound is expected to be dominated by a few low-energy conformers. The rotational barrier of the phenyl group will be influenced by steric interactions with the cyclobutane ring, while the orientation of the carboxylic acid will be governed by both steric factors and the potential for intramolecular hydrogen bonding.

To illustrate the expected outcomes of such a simulation, a hypothetical table of the major conformers and their relative populations is presented below. These values are based on typical energy differences observed for phenyl and carboxyl rotations in similar systems.

ConformerDihedral Angle (C4-C5-C_phenyl-C_ortho) (°)Dihedral Angle (C4-C5-C_carboxyl-O) (°)Relative Energy (kcal/mol)Population (%)
A 451800.065
B 1351800.825
C 4501.58
D 13502.32

This is a hypothetical data table for illustrative purposes.

Analysis of Ring Strain and Steric Effects

The spiro[2.3]hexane core is inherently strained due to the presence of the small cyclopropane and cyclobutane rings. The total strain energy of the parent spiro[2.3]hexane is significant and can be computationally estimated. The strain arises from angle distortion (Baeyer strain), torsional strain (Pitzer strain), and transannular interactions. Computational methods, such as those employing isodesmic reactions, can be used to calculate the ring strain enthalpy. bris.ac.uk For spirohexane, the strain energy has been calculated to be approximately 54.9 kcal/mol, which is close to the sum of the strain energies of cyclopropane and cyclobutane. mdpi.com

The introduction of a bulky phenyl group at the C5 position introduces additional steric strain. This steric hindrance will influence the puckering of the cyclobutane ring and may cause slight distortions in the bond angles of the spirocyclic core to accommodate the substituent. The interaction between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclobutane ring are a primary source of this steric repulsion.

Strain ComponentEstimated Energy Contribution (kcal/mol)
Angle Strain (Cyclopropane) ~27
Angle Strain (Cyclobutane) ~26
Torsional Strain ~5
Steric Strain (Phenyl-Cyclobutane) ~3-5
Total Estimated Strain ~61-63

This is a hypothetical data table for illustrative purposes.

Exit Vector Plot (EVP) Analysis

Exit Vector Plot (EVP) analysis is a powerful tool for visualizing and comparing the three-dimensional shapes of molecular scaffolds. researchgate.netresearchgate.net It characterizes the spatial relationship between two substituents (or "exit vectors") on a core structure. For this compound, the exit vectors can be defined by the bonds connecting the spirocyclic core to the phenyl and carboxylic acid groups. The relative orientation of these vectors is described by four geometric parameters: the distance between the vector origins (r), the angles of the vectors relative to the plane of the core (φ1 and φ2), and the dihedral angle between the vectors (θ).

EVP analysis of various spirocyclic systems, including spiro[2.3]hexanes, has been performed to map their coverage of chemical space. researchgate.netrsc.org The rigid nature of the spiro[2.3]hexane scaffold leads to a well-defined region in the EVP plot, indicating a fixed spatial relationship between the substituents at the C5 position. This contrasts with more flexible ring systems that can adopt multiple conformations and thus occupy a larger area of the EVP space.

The table below provides hypothetical EVP parameters for this compound, assuming a fixed geometry for the spirocyclic core. These parameters are crucial for understanding how this scaffold can be used to orient functional groups in a specific and predictable manner, a key aspect in rational drug design.

ParameterValueDescription
r (Å) ~1.54Distance between the points of attachment of the phenyl and carboxyl groups (i.e., the C5 atom, so r=0 in this specific case, but for disubstituted analogues this would be non-zero). For the purpose of illustrating the concept for a disubstituted analogue, a typical C-C bond distance is used.
φ1 (°) ~120Angle of the C5-Phenyl vector relative to a reference plane.
φ2 (°) ~120Angle of the C5-Carboxyl vector relative to a reference plane.
θ (°) ~109.5Dihedral angle between the two exit vectors.

This is a hypothetical data table for illustrative purposes.

Bioisosteric Potential Prediction

The carboxylic acid group is a common functional group in bioactive molecules, often involved in key interactions with biological targets. However, it can also present challenges related to pharmacokinetics, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties is a common strategy in drug discovery to overcome these limitations. semanticscholar.org

For this compound, several bioisosteric replacements for the carboxylic acid moiety can be considered. The choice of a suitable bioisostere depends on the desired physicochemical properties and the specific biological target. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.gov

The table below presents a selection of potential bioisosteres for the carboxylic acid group of the title compound, along with their predicted key properties relative to the parent carboxylic acid. The predictions are based on established trends for these functional groups.

BioisosterePredicted pKaPredicted logPKey Features
Carboxylic Acid ~4.5BaselinePlanar, acidic, H-bond donor/acceptor
Tetrazole ~4.5-5.0Similar to COOHPlanar, acidic, metabolically stable
Acylsulfonamide ~4.0-5.0Higher than COOHNon-planar, acidic, H-bond donor/acceptor
Hydroxamic Acid ~8.0-9.0Higher than COOHPotential for metal chelation, H-bond donor/acceptor
Squaric Acid ~1.5 (pKa1), ~3.5 (pKa2)Lower than COOHHighly acidic, planar, pseudo-aromatic

This is a hypothetical data table for illustrative purposes.

Advanced Applications in Chemical Biology and Material Science

Spiro[2.3]hexane Scaffolds as Bioisosteres

The interest of medicinal chemists in strained spiro heterocycles has risen continuously due to their potential as non-classical three-dimensional bioisosteres. nih.govrsc.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The inclusion of the small, strained rings within the spiro[2.3]hexane system results in a more rigid and dense molecular structure, offering a distinct advantage in creating novel chemical entities. researchgate.netnih.gov

Design of Piperidine (B6355638)/Cycloalkane Isosteres

The spiro[2.3]hexane framework has been explored as a rigid bioisostere for commonly used cyclic structures in pharmaceuticals, such as piperidine and cyclohexane (B81311).

Piperidine Isosteres: The piperidine ring is one of the most frequently used ring systems in small-molecule drugs. rsc.org Consequently, suitable bioisosteric replacements are highly sought after. rsc.orgenamine.net The heteroatomic analogue, 4-azaspiro[2.3]hexane, has emerged as a promising and previously overlooked piperidine isostere. rsc.orgacs.org Research has shown that replacing a piperidine ring with a 4-azaspiro[2.3]hexane motif can beneficially alter a compound's physicochemical properties. acs.org

Table 1: Comparison of Physicochemical Properties of Piperidine and its Spiro[2.3]hexane Isostere. acs.org
CompoundStructurepKaΔpKa (vs. Piperidine)LogPΔLogP (vs. Piperidine)
PiperidinePiperidine Structure11.2-0.8-
4-Azaspiro[2.3]hexane4-Azaspiro[2.3]hexane Structure10.3-0.91.3+0.5

Cycloalkane Isosteres: The rigid nature of the spiro[2.3]hexane scaffold also makes it a suitable isostere for conformationally flexible cyclohexane rings. acs.org Rigidification of lead compounds is an established strategy in medicinal chemistry to lock in a bioactive conformation. nih.govresearchgate.net Exit vector analysis demonstrates that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes. acs.org This mimicry allows the spiro[2.3]hexane core to serve as a conformationally restricted replacement for cyclohexane, potentially improving binding affinity and reducing off-target effects.

Design of Conformationally Restricted Analogues

γ-Aminobutyric Acid (GABA) Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used as anticonvulsants and anxiolytics. wikipedia.org However, the inherent flexibility of GABA allows it to adopt multiple conformations, which can lead to non-selective receptor interactions. To address this, conformationally rigid analogues are of significant interest. Researchers have successfully synthesized novel spiro[2.3]hexane amino acids, such as 5-aminospiro[2.3]hexanecarboxylic acid, as conformationally restricted analogues of GABA. rcsi.science These rigid structures are designed to selectively target specific GABAergic pathways, potentially leading to more effective and targeted therapies. rcsi.science

Peptidomimetics for β-Turn and Sheet-like Structures

Peptidomimetics are small molecules designed to mimic the structure and function of peptides, offering advantages such as improved stability and oral bioavailability. chemdiv.com

β-Turn Mimetics: β-turns are secondary protein structures that play crucial roles in molecular recognition and protein folding. chemdiv.comnih.govacs.org The design of small molecules that can mimic these turns is a major goal in drug discovery. chemdiv.com Spirocyclic systems, by virtue of their constrained conformations, are excellent candidates for this purpose. While much of the research has focused on spiro β-lactams, the underlying principle of using a spirocyclic core to induce a β-turn conformation is well-established. nih.gov The spiro[2.3]hexane scaffold, particularly when incorporated into a peptide backbone, has the potential to act as a potent β-turn inducer. beilstein-journals.org For example, 5-azaspiro[2.3]hexane derivatives have been designed as novel building blocks for peptidomimetics. beilstein-journals.orgnih.gov

Sheet-like Structures: While the use of spiro[2.3]hexane scaffolds to mimic β-sheets is less documented, the development of peptidomimetics for β-strands is an active area of research. escholarship.org The rigid, defined geometry of the spiro[2.3]hexane core could potentially be functionalized to project side chains in a manner that mimics the arrangement in a β-sheet, representing an area for future exploration.

Development of Chemical Probes and Tags

Chemical probes are small molecules used to study biological systems, while chemical tags are used for labeling and tracking biomolecules. An effective scaffold for such tools requires chemical stability and the ability to attach functional groups (e.g., fluorophores, biotin, or reactive groups) without disrupting the core's interaction with its target.

The spiro[2.3]hexane framework, including derivatives like 5-phenylspiro[2.3]hexane-5-carboxylic acid, possesses a stable and synthetically tractable core. The carboxylic acid and phenyl groups provide convenient handles for further chemical modification, allowing for the attachment of linkers and reporter groups. However, a review of current scientific literature does not indicate that this compound or its parent scaffold has been specifically developed or utilized as a chemical probe or tag. This remains a potential application for future research, leveraging the scaffold's unique three-dimensional structure to create novel tools for chemical biology.

Application in Bioorthogonal Labeling Strategies

There is currently no available research in scientific literature that describes the use of this compound or its derivatives in bioorthogonal labeling strategies. While the unique three-dimensional structure of spirocyclic compounds is of general interest in medicinal chemistry and chemical biology for creating novel molecular scaffolds, specific studies applying this particular compound to bioorthogonal reactions—such as strain-promoted cycloadditions, tetrazine ligations, or other biocompatible conjugation methods—have not been reported. Consequently, there are no research findings or data to present on its utility as a bioorthogonal probe or label.

Emerging Applications in Organic Materials and Supramolecular Chemistry

Similarly, a thorough review of scientific databases and publications did not yield any studies on the application of this compound in the fields of organic materials or supramolecular chemistry. The rigid, well-defined spiro[2.3]hexane framework combined with the phenyl and carboxylic acid functional groups could theoretically be explored for creating structured molecular assemblies, liquid crystals, or functional polymers. However, there is no documented research that investigates the self-assembly properties, incorporation into polymeric materials, or use in the design of supramolecular structures for this specific compound. Therefore, no data on its performance or potential in these emerging areas can be provided.

Future Directions and Research Opportunities

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 5-Phenylspiro[2.3]hexane-5-carboxylic acid and its derivatives remains a compelling challenge. While methods for the construction of spiro[2.3]hexane systems exist, the development of highly efficient and stereoselective catalytic asymmetric methodologies is a primary objective for future research.

Key research opportunities include:

Catalytic Enantioselective Cyclopropanation: The development of novel chiral catalysts, potentially based on transition metals like rhodium or copper, for the diastereoselective and enantioselective cyclopropanation of appropriately substituted methylenecyclobutane (B73084) precursors. beilstein-journals.org

Organocatalytic Approaches: Exploration of chiral organocatalysts to mediate the asymmetric construction of the spiro[2.3]hexane skeleton, offering a metal-free alternative and potentially unique stereochemical outcomes.

Chirality Transfer Strategies: Investigating methods that transfer chirality from a readily available chiral starting material to the spirocyclic core, such as the use of chiral auxiliaries or point-to-axial chirality transfer processes. chemrxiv.org

Kinetic Resolution: Developing enzymatic or chemical kinetic resolution methods to separate racemic mixtures of this compound or its synthetic precursors, providing access to both enantiomers.

A summary of potential asymmetric synthetic strategies is presented in Table 1.

Synthetic Strategy Catalyst/Reagent Type Potential Advantages Key Challenges
Catalytic Enantioselective CyclopropanationChiral Rhodium or Copper ComplexesHigh efficiency and turnover numbers.Substrate scope, control of diastereoselectivity.
OrganocatalysisChiral Amines, Phosphines, etc.Metal-free, environmentally benign.Catalyst loading, scalability.
Chirality TransferChiral Auxiliaries, SulfiniminesPredictable stereochemical control.Auxiliary removal, atom economy.
Kinetic ResolutionEnzymes (e.g., Lipases), Chiral Acylating AgentsAccess to both enantiomers, high enantiomeric excess.50% maximum theoretical yield, separation of product and starting material.

Table 1. Potential Asymmetric Synthetic Strategies for this compound.

Exploration of New Reactivity Modes for the Spiro[2.3]hexane Core

The inherent ring strain of the cyclopropane (B1198618) and cyclobutane (B1203170) rings within the spiro[2.3]hexane framework suggests a rich and largely unexplored reactivity profile. Future research should focus on harnessing this strain for novel chemical transformations.

Promising areas for investigation include:

Strain-Release Driven Reactions: Investigating ring-opening and ring-expansion reactions initiated by electrophiles, nucleophiles, or transition metals. nih.gov For instance, Lewis acid-mediated rearrangement could lead to functionalized cyclopentane (B165970) derivatives. rsc.org

Radical-Mediated Transformations: Exploring the behavior of the spiro[2.3]hexane core under radical conditions, which could lead to novel C-C and C-H functionalization pathways.

Photochemical Reactions: Utilizing photochemical methods to induce unique transformations of the spiro[2.3]hexane system, potentially accessing otherwise unattainable molecular architectures. rsc.org

Transition Metal-Catalyzed C-H Activation: Developing methods for the site-selective functionalization of the C-H bonds within the spiro[2.3]hexane scaffold, enabling the direct introduction of new functional groups.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict and understand the properties and potential biological activity of this compound and its analogs. Future work in this area will be crucial for guiding synthetic efforts and prioritizing compounds for biological screening.

Key computational research directions include:

Conformational Analysis: Performing detailed computational studies to understand the preferred three-dimensional conformations of the molecule and how these are influenced by substituents.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a library of this compound derivatives with their biological activities. nih.govresearchgate.net This will enable the prediction of the activity of new, unsynthesized compounds. researchgate.net

Molecular Docking: Using molecular docking simulations to predict the binding modes of these compounds with various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications.

Calculation of Physicochemical Properties: Predicting key drug-like properties, such as lipophilicity, solubility, and metabolic stability, to guide the design of derivatives with improved pharmacokinetic profiles. dndi.org

Integration into Complex Molecular Architectures and Natural Product Synthesis

The rigid, three-dimensional structure of the spiro[2.3]hexane unit makes it an attractive building block for the synthesis of more complex molecules, including natural products and their analogs. nih.gov Spirocycles are prevalent in a wide range of natural products and are increasingly utilized in drug discovery. researchgate.netresearchgate.net

Future research in this area could involve:

Use as a Chiral Scaffold: Employing enantiomerically pure this compound as a starting material for the synthesis of complex target molecules, where the spirocyclic core serves to control stereochemistry and conformation.

Scaffold Hopping and Bioisosteric Replacement: Investigating the use of the spiro[2.3]hexane motif as a bioisostere for other cyclic systems, such as piperidines or other saturated heterocycles, in known bioactive molecules. rsc.org This could lead to compounds with improved properties.

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid diversification of the this compound core to generate libraries of novel compounds for high-throughput screening.

Multidisciplinary Research at the Interface of Chemistry and Biology

The unique properties of spirocyclic compounds suggest a high potential for biological activity. researchgate.netnih.gov A multidisciplinary approach, combining synthetic chemistry with biology and pharmacology, will be essential to fully explore the therapeutic potential of this compound and its derivatives.

Key areas for interdisciplinary research include:

Screening for Biological Activity: Systematically screening the compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

Medicinal Chemistry Optimization: Once a biological activity is identified, using medicinal chemistry principles to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Chemical Biology Probes: Developing functionalized derivatives of this compound that can be used as chemical probes to study biological processes.

Development as Conformationally Constrained Amino Acid Analogs: Given its structural rigidity, exploring the potential of derivatives as constrained analogs of natural amino acids for incorporation into peptides and peptidomimetics, potentially leading to enhanced biological stability and activity. beilstein-journals.orggoogle.com

The future of research on this compound is bright and multifaceted. The convergence of advanced synthetic methods, computational tools, and biological evaluation will undoubtedly unlock the full potential of this intriguing spirocyclic scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spiro[2.3]hexane core in 5-phenylspiro[2.3]hexane-5-carboxylic acid?

  • Methodological Answer : The spiro[2.3]hexane scaffold can be synthesized via stereocontrolled cyclopropanation reactions. For example, describes a method using Rh(II)-catalyzed carbene transfer to generate the spirocyclic structure with high diastereoselectivity. Key steps include:

  • Use of diazo compounds to form cyclopropane rings.
  • Optimization of reaction conditions (e.g., solvent, temperature) to control stereochemistry.
  • Post-functionalization of intermediates to introduce the carboxylic acid moiety.
  • Reference :

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in spirocyclic compounds like this derivative?

  • Methodological Answer :

  • NMR : Use 1H^1H-1H^1H COSY and NOESY to confirm spatial proximity of protons in the spiro junction. 13C^{13}C DEPT-135 helps identify quaternary carbons.
  • X-ray crystallography : Essential for unambiguously determining the spirocyclic geometry and substituent orientation. utilized X-ray to validate the stereochemistry of analogous 5-azaspiro[2.3]hexane derivatives.
  • Reference :

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Based on safety data for related spiro compounds ( ):

  • Use inert atmosphere (N2_2/Ar) for moisture-sensitive steps to avoid decomposition .
  • Wear NFPA-compliant PPE (gloves, goggles, flame-resistant lab coats) due to flammability risks of diazo precursors .
  • Implement explosion-proof equipment when handling pressurized gases or reactive intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

  • Methodological Answer :

  • Chiral catalysts : Employ Rh(II) complexes with chiral ligands (e.g., Proline-derived dirhodium tetracarboxylates) to induce asymmetry during cyclopropanation ().
  • Kinetic resolution : Separate enantiomers via enzymatic or chemical methods post-synthesis.
  • Analytical validation : Confirm enantiomeric excess (ee) using chiral HPLC or capillary electrophoresis.
  • Reference :

Q. What computational approaches predict the conformational stability and bioactivity of this spirocyclic compound?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate the "frozen" conformation of the spiro core to assess rigidity compared to non-cyclic analogs ().
  • Docking studies : Model interactions with target receptors (e.g., glutamate receptors) to rationalize pharmacological activity.
  • DFT calculations : Evaluate strain energy and orbital interactions in the spiro junction.
  • Reference :

Q. How do structural modifications (e.g., phenyl substitution, carboxylic acid position) impact pharmacological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test in bioassays (e.g., receptor binding assays).
  • Pharmacokinetic profiling : Compare logP, solubility, and metabolic stability of derivatives using HPLC-MS and liver microsome assays.
  • Case Study : highlights that spirocyclic glutamic acid analogs show enhanced receptor selectivity due to restricted conformation.
  • Reference :

Q. What strategies mitigate racemization during functional group transformations in spirocyclic systems?

  • Methodological Answer :

  • Low-temperature reactions : Perform acylations or esterifications at ≤0°C to minimize epimerization.
  • Protecting groups : Use tert-butyl or benzyl esters to stabilize the carboxylic acid during synthetic steps.
  • In situ monitoring : Track optical rotation or chiral HPLC retention times to detect racemization early.
  • Reference :

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for spiro[2.3]hexane derivatives?

  • Methodological Answer :

  • Reproduce conditions : Ensure purity of starting materials (e.g., diazo compounds) and strict adherence to inert atmosphere protocols ( vs. 12).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization of carbene intermediates).
  • Scale effects : Test reactions at micro and millimolar scales; reports yields >70% at 1 mmol scale, but yields may drop at larger scales due to heat transfer issues.
  • Reference :

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